1-Mesityl-4-(1-piperidinylsulfonyl)piperazine
CAS No.: 825608-14-8
Cat. No.: VC6171365
Molecular Formula: C18H29N3O2S
Molecular Weight: 351.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825608-14-8 |
|---|---|
| Molecular Formula | C18H29N3O2S |
| Molecular Weight | 351.51 |
| IUPAC Name | 1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
| Standard InChI | InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |
| Standard InChI Key | VRTRIIOVTKTROU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine, reflects its bifunctional design (Fig. 1). The mesityl group provides steric bulk and hydrophobicity, while the piperidinylsulfonyl moiety introduces polar characteristics through the sulfonamide group. The piperazine ring serves as a flexible spacer, enabling conformational adaptability .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃O₂S | |
| Molecular Weight | 351.51 g/mol | |
| XLogP3 (Lipophilicity) | 3.0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 52.2 Ų |
The calculated XLogP3 value of 3.0 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The topological polar surface area (52.2 Ų) further supports its potential for crossing biological barriers while maintaining target engagement.
Spectroscopic Characterization
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The mesityl group’s three methyl substituents produce distinct proton environments observable in ¹H NMR, while the sulfonamide group’s sulfur and oxygen atoms contribute to its unique infrared (IR) absorption profile.
Synthesis and Reactivity
Synthetic Pathways
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is typically synthesized through a multi-step protocol:
-
Sulfonylation: Piperazine reacts with piperidine-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
-
Buchwald-Hartwig Coupling: The intermediate undergoes palladium-catalyzed cross-coupling with mesityl bromide to introduce the aromatic ring.
Critical parameters include temperature control (60–80°C) and the use of anhydrous solvents to prevent hydrolysis. Purification via column chromatography yields the final product with >95% purity.
Chemical Reactivity
The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center. For example, reaction with alkyl halides forms N-alkylated derivatives, while acid-catalyzed hydrolysis cleaves the sulfonamide bond. The mesityl group’s electron-donating methyl substituents stabilize the aromatic ring against electrophilic attacks, directing reactions to the sulfonamide moiety.
While direct activity data for this compound remains limited, its structural analogs exhibit nanomolar affinities for CNS targets and enzymes . The mesityl group’s bulk may reduce off-target interactions compared to smaller aryl substituents.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
Antipsychotics: Modulating dopamine D₂/D₃ receptors.
-
Anticancer Agents: Inhibiting histone deacetylases (HDACs).
-
Anti-inflammatory Drugs: Blocking cyclooxygenase-2 (COX-2).
Structure-activity relationship (SAR) studies focus on modifying the piperazine ring’s substituents to enhance selectivity. For instance, replacing the mesityl group with a fluorophenyl moiety increases blood-brain barrier penetration.
Preclinical Studies
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro assays.
-
Target Deconvolution: Employ affinity-based proteomics to identify binding partners.
-
Crystallographic Studies: Resolve the compound’s 3D structure in complex with biological targets.
“The integration of computational modeling and synthetic chemistry will accelerate the development of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine derivatives as next-generation therapeutics.” — Hypothetical Expert Statement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume